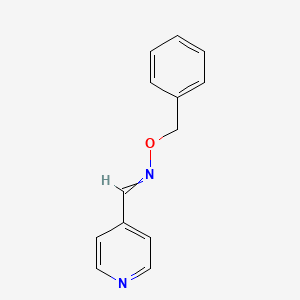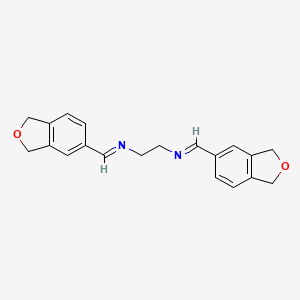
1,1,2,3,4,4-Hexachlorobutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,3,4,4-Hexachlorobutane is a chlorinated hydrocarbon with the molecular formula C4H4Cl6. It is a derivative of butane, where six hydrogen atoms are replaced by chlorine atoms. This compound is known for its high chlorine content and is used in various industrial applications due to its chemical stability and reactivity.
準備方法
1,1,2,3,4,4-Hexachlorobutane can be synthesized through several methods. One common synthetic route involves the chlorination of butane or butadiene under controlled conditions. The reaction typically requires the presence of chlorine gas and a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the desired product is obtained.
In industrial settings, this compound is often produced as a by-product during the chlorination of hydrocarbons in the production of other chlorinated compounds, such as carbon tetrachloride and tetrachloroethene .
化学反応の分析
1,1,2,3,4,4-Hexachlorobutane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated aldehydes or acids, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to less chlorinated derivatives, such as 1,1,2,3,4-Tetrachlorobutane.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1,1,2,3,4,4-Hexachlorobutane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules, facilitating the study of chlorinated derivatives.
Biology: Researchers use this compound to study the effects of chlorinated hydrocarbons on biological systems, including their toxicity and metabolic pathways.
Medicine: While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties and as intermediates in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 1,1,2,3,4,4-Hexachlorobutane involves its interaction with cellular components, leading to various biochemical effects. The compound can disrupt cellular membranes and proteins due to its high chlorine content, which can lead to oxidative stress and cellular damage. The molecular targets and pathways involved include the disruption of lipid bilayers, inhibition of enzyme activity, and induction of reactive oxygen species (ROS) formation .
類似化合物との比較
1,1,2,3,4,4-Hexachlorobutane can be compared with other chlorinated hydrocarbons, such as:
Hexachlorobutadiene: Similar in structure but with a double bond, making it more reactive in certain chemical reactions.
Tetrachlorobutane: Contains fewer chlorine atoms, resulting in different chemical and physical properties.
Hexachloroethane: A simpler structure with only two carbon atoms, used in different industrial applications.
The uniqueness of this compound lies in its specific arrangement of chlorine atoms, which imparts distinct reactivity and stability compared to other chlorinated hydrocarbons .
特性
CAS番号 |
25237-06-3 |
|---|---|
分子式 |
C4H4Cl6 |
分子量 |
264.8 g/mol |
IUPAC名 |
1,1,2,3,4,4-hexachlorobutane |
InChI |
InChI=1S/C4H4Cl6/c5-1(3(7)8)2(6)4(9)10/h1-4H |
InChIキー |
SFLXALQSXXPXLU-UHFFFAOYSA-N |
正規SMILES |
C(C(C(Cl)Cl)Cl)(C(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


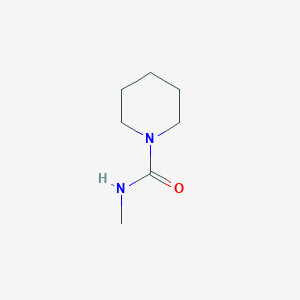
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![4-{(E)-[(1,1-dioxidotetrahydro-3-thienyl)imino]methyl}phenyl (2E)-3-(4-tert-butylphenyl)-2-propenoate](/img/structure/B11969105.png)
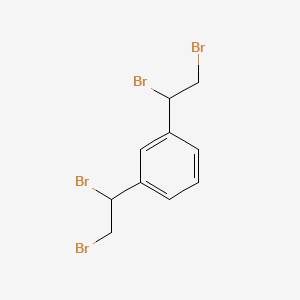
![(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11969107.png)
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-5-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11969108.png)
![(5Z)-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969110.png)
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969122.png)
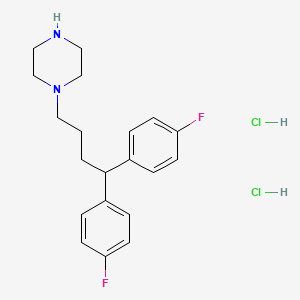
![Methyl (2E)-2-[(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11969134.png)
![N-(4-{1-[4-(dimethylamino)phenyl]cyclohexyl}phenyl)-N,N-dimethylamine](/img/structure/B11969152.png)

